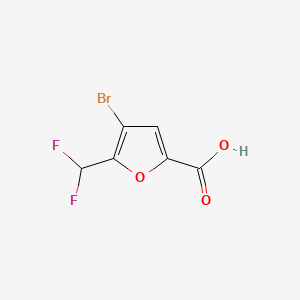
tert-Butyl 3-chloro-4-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-chloro-4-fluorobenzoate is an organic compound with the molecular formula C11H12ClFO2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by chlorine and fluorine atoms, and the carboxyl group is esterified with a tert-butyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 3-chloro-4-fluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 3-chloro-4-fluorobenzoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-chloro-4-fluorobenzoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 3-chloro-4-fluorobenzoic acid and tert-butyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid in the presence of a Lewis acid catalyst like aluminum chloride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Products include tert-butyl 3-amino-4-fluorobenzoate, tert-butyl 3-thio-4-fluorobenzoate, etc.
Electrophilic Aromatic Substitution: Products include tert-butyl 3-chloro-4-fluoro-5-bromobenzoate, tert-butyl 3-chloro-4-fluoro-5-nitrobenzoate, etc.
Hydrolysis: Major products are 3-chloro-4-fluorobenzoic acid and tert-butyl alcohol.
Scientific Research Applications
tert-Butyl 3-chloro-4-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving ester hydrolysis.
Medicine: Potential use in the development of new drugs due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 3-chloro-4-fluorobenzoate involves its interaction with molecular targets through various pathways:
Nucleophilic Substitution: The chlorine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring.
Electrophilic Aromatic Substitution: The benzene ring undergoes activation by electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Hydrolysis: The ester bond is cleaved by water molecules, facilitated by acidic or basic catalysts.
Comparison with Similar Compounds
tert-Butyl 3-chloro-4-fluorobenzoate can be compared with other similar compounds such as:
tert-Butyl 2-chloro-4-fluorobenzoate: Similar structure but with the chlorine atom in a different position, leading to different reactivity and applications.
tert-Butyl 4-chloro-2-fluorobenzoate: Another positional isomer with distinct chemical properties.
tert-Butyl 3-chloro-5-fluorobenzoate:
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting chemical behavior.
Properties
CAS No. |
570407-88-4 |
|---|---|
Molecular Formula |
C11H12ClFO2 |
Molecular Weight |
230.66 g/mol |
IUPAC Name |
tert-butyl 3-chloro-4-fluorobenzoate |
InChI |
InChI=1S/C11H12ClFO2/c1-11(2,3)15-10(14)7-4-5-9(13)8(12)6-7/h4-6H,1-3H3 |
InChI Key |
MYSIETNNQOKXFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}benzene-1-sulfonamide](/img/structure/B13451112.png)



![2-Amino-2-{6,6-difluorobicyclo[3.1.0]hexan-3-yl}acetic acid hydrochloride](/img/structure/B13451139.png)
![1-(6-butyl-7H-cyclopenta[f][1,3]benzodioxol-7-yl)-4-methylpiperazine;dihydrochloride](/img/structure/B13451145.png)

![Lithium(1+) 2-{[(3-aminopropyl)carbamoyl]amino}acetate](/img/structure/B13451152.png)




![[(2R,3S,4R,5R,6E)-3,4-diacetyloxy-5-azido-6-(phenylcarbamoyloxyimino)oxan-2-yl]methyl acetate](/img/structure/B13451189.png)
